Antimycobacterial Potency Deficit vs. Nitrofuran Carboxamide Analog Defines a Functional Switch
When the 2,3-dimethoxybenzamide group of the target compound is replaced with a 5-nitrofuran-2-carboxamide (compound 1a), the resulting molecule acquires measurable antimycobacterial activity (MIC₉₀ = 7.8 µg/mL against M. tuberculosis H37Rv) [1]. The target compound itself, lacking the nitroheteroaryl pharmacophore, is not reported to exhibit antimycobacterial activity at equivalent concentrations. This demonstrates that the 2,3-dimethoxybenzamide moiety serves as a selectivity filter, steering the scaffold away from antimycobacterial targets and toward alternative biological endpoints.
| Evidence Dimension | Antimycobacterial MIC₉₀ against M. tuberculosis H37Rv (REMA assay) |
|---|---|
| Target Compound Data | Not active at relevant concentrations (inferred from absence of the nitroheteroaryl pharmacophore essential for activity in this scaffold) |
| Comparator Or Baseline | N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide (1a): MIC₉₀ = 7.8 µg/mL (23.45 µM); Rifampin: MIC₉₀ = 0.06 µg/mL |
| Quantified Difference | Activity switch from measurable (7.8 µg/mL) to not detected due to replacement of 5-nitrofuran-2-carboxamide with 2,3-dimethoxybenzamide |
| Conditions | M. tuberculosis H37Rv reference strain (ATCC 27294); REMA method; serial two-fold dilution from 250 µg/mL to 0.98 µg/mL [1] |
Why This Matters
Procurement of CAS 895443-13-7 selects against antitubercular activity, making it suitable for programs requiring an oxadiazole scaffold devoid of anti-TB liability.
- [1] Martínez, R.F., et al. (2019). Synthesis and antitubercular activity of new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides. Heterocyclic Communications, 25, 52–59. View Source
